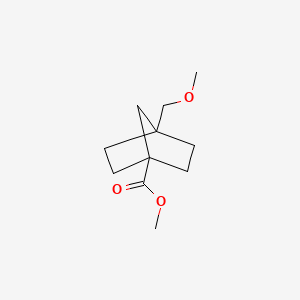

Methyl 4-(methoxymethyl)norbornane-1-carboxylate

Description

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3 |

InChI Key |

VMWJCEATEZGNAJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC12CCC(C1)(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.

Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.

Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 4-(methoxymethyl)norbornane-1-carboxylate is compared below with two structurally related compounds from the same dataset (Nanjing PharmaTech, 2007) :

Compound 1: (2R)-2-(Benzyloxycarbonylamino)-3-(1-Bicyclo[1.1.1]Pentanyl)Propanoic Acid (CAS: 131274-98-1)

- Core Structure : Bicyclo[1.1.1]pentane, a highly strained "bridgehead" system.

- Functional Groups: Benzyloxycarbonyl (Cbz)-protected amino group, carboxylic acid.

- Key Differences :

- The bicyclo[1.1.1]pentane core introduces extreme steric strain, reducing stability but increasing reactivity in click chemistry or peptide modifications.

- The carboxylic acid group enables direct conjugation to biomolecules, unlike the ester in the target compound.

- Applications: Likely used in peptide synthesis or as a rigid spacer in drug design.

Compound 2: Ethyl (1R,2S,5S)-3,8-Diazabicyclo[3.2.1]Octane-2-Carboxylate Dihydrochloride (CAS: 2725791-10-4)

- Core Structure : Diazabicyclo[3.2.1]octane, a nitrogen-containing bicyclic system.

- Functional Groups : Ethyl ester, two amine groups (protonated as dihydrochloride salt).

- Key Differences :

- Nitrogen atoms in the core enhance hydrogen-bonding capacity and solubility in aqueous media.

- The dihydrochloride salt form improves bioavailability, suggesting pharmaceutical applications (e.g., enzyme inhibitors or receptor ligands).

- Unlike the target compound, this derivative lacks ether substituents, reducing lipophilicity.

Structural and Functional Data Table

| Property | This compound | (2R)-2-(Cbz-Amino)-Bicyclo[1.1.1]Pentanyl Propanoic Acid | Ethyl 3,8-Diazabicyclo[3.2.1]Octane-2-Carboxylate Dihydrochloride |

|---|---|---|---|

| Core Structure | Bicyclo[2.2.1]heptane (norbornane) | Bicyclo[1.1.1]pentane | Diazabicyclo[3.2.1]octane |

| Functional Groups | Methoxymethyl, methyl ester | Cbz-protected amino, carboxylic acid | Ethyl ester, dihydrochloride salt |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Low in water (acid form); soluble in DMF or DMSO | High in water (due to salt form) |

| Reactivity | Ester hydrolysis, transesterification | Amide coupling, strain-driven cycloadditions | Amine-mediated catalysis, salt dissociation |

| Potential Applications | Polymer precursors, chiral auxiliaries | Peptide mimics, bioorthogonal chemistry | Pharmaceuticals, enzyme inhibitors |

Research Findings and Industrial Relevance

- This compound: Its rigid norbornane framework is exploited in chiral stationary phases for chromatography, as demonstrated in patents by Nanjing PharmaTech . The methoxymethyl group’s electron-donating properties may also stabilize transition metals in catalytic systems.

- Comparative Stability: The bicyclo[1.1.1]pentane derivative (Compound 1) exhibits lower thermal stability due to ring strain, limiting its use in high-temperature processes. In contrast, the norbornane and diazabicyclo octane derivatives show greater robustness .

- Pharmaceutical Utility : Compound 2’s dihydrochloride salt form is indicative of preclinical development, likely targeting neurological or infectious diseases via amine-mediated interactions.

Biological Activity

Methyl 4-(methoxymethyl)norbornane-1-carboxylate is a bicyclic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a methoxymethyl group at the 4-position and a carboxylate group at the 1-position of the norbornane framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 198.26 g/mol

- IUPAC Name : Methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

The compound's structure contributes to its chemical reactivity and biological properties, making it a valuable target for research in drug development.

The mechanism of action for related norbornane compounds often involves interaction with bacterial membranes, leading to disruption of membrane integrity and cell death. This membrane-targeting capability is essential for the development of new antimicrobial agents that can circumvent existing resistance mechanisms .

Study on Norbornane Antibacterial Agents

A study synthesized several amphiphilic norbornane derivatives to evaluate their antibacterial activity. The results showed that compounds with specific functional groups exhibited enhanced activity against MRSA due to their ability to aggregate rapidly and insert into bacterial membranes . This highlights the importance of structural modifications in enhancing biological activity.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)

While not directly related to this compound, research on structurally similar compounds has revealed significant inhibitory effects against MMP-1, an enzyme involved in various pathological processes, including cancer metastasis. Compounds designed from norbornane frameworks exhibited up to 60 times higher inhibitory activity than their analogs . Such findings underscore the potential for developing therapeutic agents targeting similar pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl Norbornene Carboxylate | Bicyclic structure with a carboxylate group | Lacks methoxymethyl substitution |

| Methyl 2-norbornene-1-carboxylate | Similar bicyclic framework | Different position of carboxylate |

| Methyl 4-methoxycarbonyl norbornene | Contains a methoxycarbonyl group | Different functionalization pattern |

This compound stands out due to its specific combination of functional groups that may confer unique biological properties compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.